Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate
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Overview
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate typically involves the reaction of tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfonates.
Reduction: Sulfides.
Substitution: Amines or other functionalized derivatives.
Scientific Research Applications
Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins where temporary protection of amine groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amines in the presence of other functional groups. The molecular targets and pathways involved include the formation and cleavage of the carbamate bond .
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
tert-Butyl dicarbonate: Used for the protection of amines, similar to the Boc group.
Sodium sulfinates: Used in the synthesis of sulfonamides and thiosulfonates.
Uniqueness
Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate is unique due to its combination of the Boc protecting group with a sulfinate moiety. This dual functionality allows for versatile applications in both protection and functionalization reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C9H18NNaO4S |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
sodium;2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate |
InChI |
InChI=1S/C9H19NO4S.Na/c1-8(2,3)14-7(11)10-9(4,5)6-15(12)13;/h6H2,1-5H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
BZNKDLXOJNQTNL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
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